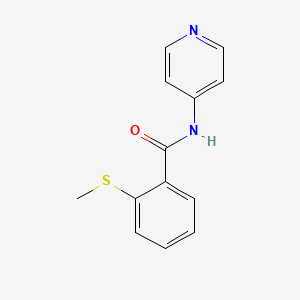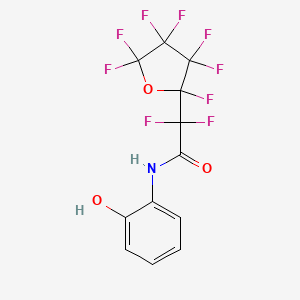
4-(cyclopropylmethyl)-3-isopropyl-1-(1H-pyrrol-2-ylcarbonyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylmethyl)-3-isopropyl-1-(1H-pyrrol-2-ylcarbonyl)-1,4-diazepan-5-one, commonly known as CPM, is a diazepine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
作用機序
CPM acts as a positive allosteric modulator of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. By binding to the GABA receptor, CPM enhances the affinity of GABA for the receptor, resulting in increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics.
Biochemical and Physiological Effects:
CPM has been shown to have anxiolytic effects in animal models, and its mechanism of action suggests that it may have similar effects in humans. In addition, CPM has been shown to have anticonvulsant effects and has been used in studies investigating the role of GABA receptors in epilepsy. However, CPM has also been shown to have sedative effects, which may limit its use as an anxiolytic.
実験室実験の利点と制限
CPM has several advantages for use in lab experiments, including its high purity and well-defined mechanism of action. In addition, CPM has been extensively studied, and its pharmacological properties are well-characterized. However, CPM has limitations, including its sedative effects, which may confound the interpretation of behavioral assays.
将来の方向性
For the study of CPM include the development of new derivatives with improved pharmacological properties, such as reduced sedative effects and increased anxiolytic effects. In addition, CPM may be used as a lead compound in the development of new drugs for the treatment of anxiety disorders and epilepsy. Further studies are needed to fully characterize the pharmacological properties of CPM and its derivatives and to investigate their potential therapeutic applications.
合成法
CPM can be synthesized using various methods, including the reaction of cyclopropylmethylamine with isopropyl acetoacetate, followed by cyclization with 2,5-dimethoxytetrahydrofuran and subsequent reaction with pyrrole-2-carboxylic acid. Another method involves the reaction of cyclopropylmethylamine with isopropyl acetoacetate, followed by cyclization with 2,5-dimethoxytetrahydrofuran and subsequent reaction with pyrrole-2-carboxylic acid chloride. Both methods have been reported to yield high purity CPM with good yields.
科学的研究の応用
CPM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPM has been shown to have anxiolytic effects and has been used in studies investigating the role of GABA receptors in anxiety. In pharmacology, CPM has been used as a reference compound in studies investigating the structure-activity relationship of diazepine derivatives. In medicinal chemistry, CPM has been used as a lead compound in the development of new drugs for the treatment of anxiety disorders.
特性
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yl-1-(1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)15-11-19(17(22)14-4-3-8-18-14)9-7-16(21)20(15)10-13-5-6-13/h3-4,8,12-13,15,18H,5-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNTVEHVXXHQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-methoxyphenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290096.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5290102.png)
![2-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}benzonitrile](/img/structure/B5290109.png)
![N'-cyclohexyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5290111.png)
![N-(4-fluorophenyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]-3-piperidinamine](/img/structure/B5290117.png)

![2-methoxy-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5290126.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290133.png)
![4-bromo-N'-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5290149.png)
![ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5290153.png)
![N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290159.png)
![2-[3-(4-fluorophenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5290170.png)

![4-fluoro-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5290198.png)
